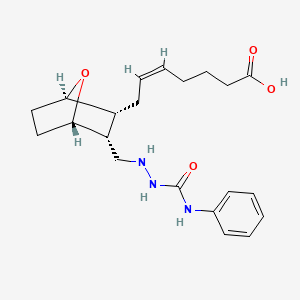![molecular formula C25H52NO5P B1232222 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 96720-06-8](/img/new.no-structure.jpg)
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes an octadec-9-enoxy group and a trimethylazaniumyl group linked to an ethyl phosphate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of octadec-9-enol with ethylene oxide to form 2-(octadec-9-enoxy)ethanol. This intermediate is then reacted with trimethylamine and phosphoryl chloride to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are maintained to ensure optimal reaction rates.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphates.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphates and phosphonates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes, where it integrates into the lipid bilayer and disrupts membrane integrity. This leads to altered cell signaling and, in some cases, cell death. The compound targets specific molecular pathways, including the inhibition of phosphatidylcholine biosynthesis and the Akt signaling pathway, which are crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Miltefosine: An antileishmanial and anticancer agent with a similar phospholipid structure.
Hexadecylphosphocholine: Another phospholipid compound used in medical applications.
(2-Hydroxy-3-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: A related compound with similar biological activities.
Uniqueness
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its ability to integrate into cell membranes and disrupt cellular processes makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
96720-06-8 |
|---|---|
Formule moléculaire |
C25H52NO5P |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12+ |
Clé InChI |
NPLMVGGTFDUQHL-OUKQBFOZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
oleyloxyethylphosphorylcholine OOPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















